Flavonoides glicosídeos C
Flavonoid C-glycosides are a class of flavonoids characterized by the presence of a glycosyl group attached to carbon atom C in the flavonoid molecule. These compounds exhibit a wide range of biological activities due to their unique chemical structure, including antioxidant, anti-inflammatory, and anticancer properties. They can be found in various plants such as citrus fruits, berries, and vegetables. Flavonoid C-glycosides are particularly interesting for their potential applications in pharmaceuticals and functional foods, where they may contribute to improved health outcomes through their bioactive effects. The structure of these compounds often includes a flavanone or anthocyanidin backbone with a sugar moiety attached at the C3 position via an anomeric carbon. Their stability and solubility can be enhanced by appropriate glycosylation strategies, making them valuable candidates for various biotechnological and medical applications.

Estrutura | Nome químico | CAS | MF |
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Isomer-Neovitexin | 104371-58-6 | C21H20O10 |
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2''-O-alpha-L-Rhamnopyranoside-3',4',5,7-Tetrahydroxyx 6-xylopyranopylflavone | 33569-10-7 | C26H28O14 |
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Isovitexin | 53152-14-0 | C21H20O10 |
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Aervanone | 75775-37-0 | C21H22O9 |
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apigenin-6-C-galactoside-8-C-(2-sinapoyl-arabinoside) | 1004323-45-8 | C37H38O18 |
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Abietin+ | 54302-43-1 | C27H30O14 |
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3,6-Diglucopyranosyl-5,7-dihydroxy-4'-methoxyflavone | 98891-91-9 | C28H32O15 |
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(1S)-1,5-Anhydro-1-(5,7-dihydroxy-4-oxo-2-phenyl-4H-chromen-6-yl)-D-glucitol | 28368-57-2 | C21H20O9 |
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8-C-beta-D-boivinopyranosylapigenin | 1355022-34-2 | C21H20O8 |
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6-(C-beta-D-Glucopyranosyl)-kaempferol | 28225-10-7 | C21H20O12 |
Literatura Relacionada
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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